5-chloro-2-methoxy-N,N-dipropylbenzamide
Description
5-Chloro-2-methoxy-N,N-dipropylbenzamide is a benzamide derivative characterized by a chlorine substituent at the 5th position, a methoxy group at the 2nd position, and two propyl groups attached to the amide nitrogen. The compound’s molecular formula is C₁₃H₁₉ClNO₂, with a molecular weight of ~256.75 g/mol (calculated based on substituent additions to the parent N,N-dipropylbenzamide structure ). Its structural features make it a subject of interest in medicinal chemistry, particularly for comparative studies with analogous compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-8-16(9-5-2)14(17)12-10-11(15)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIFKWVQAFQVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N,N-dipropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).
Major Products
Substitution: Depending on the nucleophile, products can include 5-amino-2-methoxy-N,N-dipropylbenzamide, 5-thio-2-methoxy-N,N-dipropylbenzamide, etc.
Oxidation: Products can include 5-chloro-2-hydroxy-N,N-dipropylbenzamide or 5-chloro-2-formyl-N,N-dipropylbenzamide.
Reduction: Products can include 5-chloro-2-methoxy-N,N-dipropylbenzylamine.
Hydrolysis: Products include 5-chloro-2-methoxybenzoic acid and dipropylamine.
Scientific Research Applications
5-chloro-2-methoxy-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N,N-dipropylbenzamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N,N-Dipropylbenzamide (CAS 14657-86-4)
- Structure : Parent benzamide lacking chloro and methoxy groups.
- Molecular Weight : 205.30 g/mol .
- Key Differences : The absence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups reduces polarity and alters pharmacokinetic properties compared to the target compound.
4-Chloro-N,N-dipropylbenzamide (NSC 6038)
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide (CAS 335397-45-0)
- Structure : Same 5-chloro-2-methoxy backbone but with a 2,3-dimethylphenyl group on the amide nitrogen.
Functional Group Replacements
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- Structure: Contains amino, fluoro, and sulfamoyl groups.
- Key Differences : The sulfamoyl group introduces hydrogen-bonding capabilities and acidity, contrasting with the neutral dipropylamide in the target compound .
2-Hydroxy-4-methoxy-N,N-dipropylbenzamide
- Structure : Hydroxyl group at position 2 instead of chlorine.
Data Table: Comparative Analysis of Key Compounds
Key Findings from Structural Comparisons
- Substituent Position: Meta-chloro (5-Cl) in the target compound vs.
- Amide Nitrogen Substituents : Dipropyl groups enhance lipophilicity (logP ~3.5 estimated) compared to aromatic substituents (e.g., 2,3-dimethylphenyl), favoring blood-brain barrier penetration .
- Functional Group Effects : Methoxy groups improve solubility via hydrogen bonding, while chloro substituents increase metabolic stability by resisting oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
